Etoxietino

Descripción general

Descripción

Ethoxyethyne, also known as Ethoxyacetylene or Ethyl ethynyl ether, is an organic compound . It is also referred to as 1-Ethoxyethene .

Molecular Structure Analysis

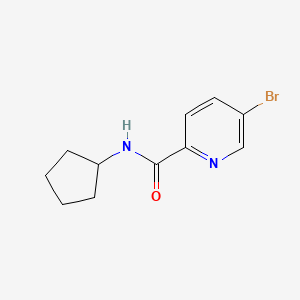

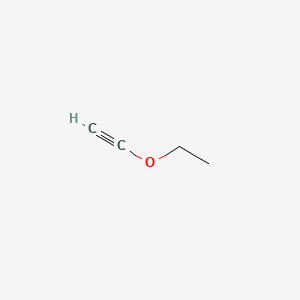

The molecular formula of Ethoxyethyne is C4H6O . The average mass is 72.106 Da and the monoisotopic mass is 72.057518 Da .Chemical Reactions Analysis

Ethoxyethyne can react with diphenylketene, yielding various cyclobutenones and naphthols depending on reaction temperature and solvent . It can also undergo dehydration to form ethene in the presence of sulfuric acid .Physical And Chemical Properties Analysis

Ethoxyethyne has a density of 0.8±0.1 g/cm3, a boiling point of 32.5±9.0 °C at 760 mmHg, and a vapour pressure of 581.4±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 26.6±3.0 kJ/mol and a flash point of -45.6±0.0 °C .Aplicaciones Científicas De Investigación

Productos farmacéuticos: Síntesis de fármacos

Etoxietino, también conocido como etoxi acetileno, se utiliza en la industria farmacéutica para la síntesis de diversos fármacos. Su reactividad como alquino lo convierte en un intermedio valioso en la construcción de moléculas complejas. Por ejemplo, puede participar en la síntesis de ciertos analgésicos y compuestos antiinflamatorios a través de reacciones posteriores que se añaden a su triple enlace .

Química orgánica: Formación de éteres

En la síntesis orgánica, this compound sirve como precursor para la formación de éteres. Los éteres son importantes como disolventes y como grupos funcionales en una amplia gama de compuestos orgánicos. La molécula puede experimentar reacciones como la síntesis de éter de Williamson o la condensación de Ullmann para formar éteres simétricos o asimétricos, que son cruciales en diversas síntesis químicas .

Ciencia de materiales: Producción de polímeros

This compound se puede polimerizar o copolimerizar para formar nuevos materiales con propiedades únicas. Estos polímeros pueden encontrar aplicaciones en la creación de nuevos tipos de plásticos, recubrimientos o elastómeros con posibles usos que van desde piezas de automóviles hasta dispositivos médicos .

Ciencia ambiental: Disolventes ecológicos

La industria química está avanzando hacia disolventes más respetuosos con el medio ambiente. This compound podría utilizarse potencialmente para desarrollar nuevos disolventes sostenibles que sean menos tóxicos y más biodegradables que las opciones tradicionales. Estos disolventes se pueden utilizar en procesos como la formulación de pinturas, la extracción y la purificación .

Industria alimentaria: Sabor y fragancia

En la industria alimentaria, los derivados de this compound pueden utilizarse en la síntesis de compuestos de sabor y fragancia. Su capacidad para añadir grupos funcionales a través de la parte alquino permite la creación de sabores y aromas complejos que se utilizan en productos alimenticios y perfumes .

Agricultura: Desarrollo de pesticidas

La estructura química de this compound permite que sea un bloque de construcción en la síntesis de ciertos pesticidas. Su reactividad se puede aprovechar para crear compuestos que sean efectivos contra una variedad de plagas agrícolas, lo que contribuye al aumento de los rendimientos de los cultivos y la producción de alimentos .

Producción de energía: Aditivos para combustibles

En la producción de energía, this compound podría explorarse como precursor de aditivos para combustibles. Estos aditivos pueden mejorar la eficiencia del combustible, reducir las emisiones o mejorar la estabilidad de los biocombustibles .

Síntesis química: Experimentación de alto rendimiento

This compound puede desempeñar un papel en la experimentación de alto rendimiento (HTE) para la síntesis orgánica. HTE puede identificar rápidamente las condiciones óptimas para reacciones que involucran this compound, acelerando el descubrimiento de nuevas vías y aplicaciones sintéticas .

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethoxyethyne, also known as Ethoxyacetylene, is an organic compound with the chemical formula C4H6O

Mode of Action

Ethers like ethoxyethyne are known to induce feelings of mucosal irritation by physical adsorption to receptors in the mucous membranes . For propyl ether, it is known that rapid initiation of the irritative effects is followed immediately by a very rapid desensitization reaction .

Pharmacokinetics

It’s known that absorbed diethyl ether, a similar compound, is largely exhaled unchanged, with the rest broken down to yield metabolites such as ethanol and acetate .

Result of Action

Ethers like ethoxyethyne are known to cause mucosal irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethoxyethyne. For instance, its storage conditions are recommended to be 2-8°C . It’s slightly miscible with water and has a flash point of -20°F, indicating that it’s highly flammable . Therefore, safety measures should be taken when handling this compound.

Análisis Bioquímico

Biochemical Properties

Ethoxyethyne plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It is known to interact with enzymes such as N-vinylamides and triflic anhydride in the synthesis of pyridines . Additionally, ethoxyethyne undergoes Meyer-Schuster rearrangement to form α,β-unsaturated esters from ketones . These interactions highlight the compound’s versatility in biochemical processes, making it a valuable reagent in organic synthesis.

Cellular Effects

Ethoxyethyne influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that ethoxyethyne can affect cell function by interacting with specific proteins and enzymes involved in these pathways . For example, its interaction with ketones during the Meyer-Schuster rearrangement can impact cellular metabolism by altering the levels of α,β-unsaturated esters, which are essential intermediates in various metabolic pathways .

Molecular Mechanism

The molecular mechanism of ethoxyethyne involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ethoxyethyne binds to N-vinylamides and triflic anhydride, facilitating the synthesis of pyridines . This binding interaction is crucial for the compound’s reactivity and its ability to participate in complex biochemical reactions. Additionally, ethoxyethyne’s role in the Meyer-Schuster rearrangement involves enzyme activation, leading to the formation of α,β-unsaturated esters from ketones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethoxyethyne can change over time due to its stability and degradation. Ethoxyethyne is known to be stable under specific storage conditions (2-8°C) but can degrade when exposed to higher temperatures or light . Long-term studies have shown that ethoxyethyne can have lasting effects on cellular function, particularly in in vitro and in vivo studies where its reactivity with biomolecules can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of ethoxyethyne vary with different dosages in animal models. At low doses, ethoxyethyne can participate in biochemical reactions without causing significant toxicity . At high doses, ethoxyethyne can exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes.

Metabolic Pathways

Ethoxyethyne is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate various biochemical reactions. One notable pathway is the Meyer-Schuster rearrangement, where ethoxyethyne reacts with ketones to form α,β-unsaturated esters . This reaction is catalyzed by specific enzymes and requires the presence of cofactors to proceed efficiently. The involvement of ethoxyethyne in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, ethoxyethyne is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Ethoxyethyne’s transport and distribution are crucial for its biochemical activity, as they determine the compound’s availability for participation in biochemical reactions.

Subcellular Localization

Ethoxyethyne’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that ethoxyethyne is present in the right cellular environment to participate in biochemical reactions. The compound’s activity can be modulated by its localization, influencing its overall impact on cellular processes.

Propiedades

IUPAC Name |

ethynoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-3-5-4-2/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYNMYVRWWCRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28158-33-0 | |

| Record name | Ether, ethyl ethynyl, polymers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80239114 | |

| Record name | Ether, ethyl ethynyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

927-80-0 | |

| Record name | Ethyne, ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, ethyl ethynyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, ethyl ethynyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl ethynyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethoxyethyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8RFM34GMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of ethoxyethyne?

A1: The molecular formula of ethoxyethyne is C4H6O. Its molecular weight is 70.09 g/mol.

Q2: Is there spectroscopic data available for ethoxyethyne?

A2: Yes, the microwave spectrum of ethoxyethyne has been studied. []

Q3: How does ethoxyethyne react with butynedioic acid?

A3: Ethoxyethyne reacts readily with butynedioic acid in ether to form an anhydride product (C12H16O7). This reaction likely proceeds through a bis-ketene intermediate. When the reaction is performed in alcohol, tetraethyl DL-butane-1,2,3,4-tetracarboxylate is obtained. []

Q4: Can ethoxyethyne be used in peptide synthesis?

A4: Yes, ethoxyethyne has been employed in peptide synthesis. Boiling equivalent amounts of N-acylamino-acids and amino-ester hydrochlorides with ethoxyethyne in ethyl acetate containing a small amount of water can produce dipeptides in good yield and optical purity. []

Q5: What is the outcome of reacting ethoxyethyne with mercaptans?

A5: Ethoxyethynylcarbinols react with mercaptans in the presence of peroxides to yield ethoxy-ethylmercaptobut-1-ene-3-ol derivatives. These compounds can undergo rearrangement to form 2-ethylmercapto-3-methylcrotonaldehyde derivatives. []

Q6: Can ethoxyethyne be used to synthesize γ-lactones?

A6: Yes, hydrolysis or pyrolysis of 4-hydroxyalkynyl ethers, which can be synthesized from epoxides and ethoxyethynyllithium, leads to the formation of γ-lactones in good yields. []

Q7: How does ethoxyethyne react with phenols and alcohols?

A7: The reaction of ethoxyethyne with phenols and alcohols can yield either orthoacetates or ketene acetals depending on the reaction conditions and the steric hindrance of the phenol. []

Q8: Can ethoxyethyne be used to synthesize rhenabenzenes?

A8: Yes, ethoxyethyne can react with rhenacyclobutadienes to form rhenabenzenes. These rhenabenzenes exhibit aromatic character, as supported by NMR, X-ray crystallography, and aromatic stabilization energy calculations. [, ]

Q9: How does ethoxyethyne react with carbon dioxide in the presence of a nickel catalyst?

A9: Ethoxyethyne undergoes a cycloaddition reaction with carbon dioxide in the presence of nickel(0)-phosphine complexes as catalysts to selectively produce 4,5-diethoxy-α-pyrone. [, ]

Q10: What is the role of ethoxyethyne in the synthesis of osmium clusters?

A10: Ethoxyethyne reacts with a triosmium cluster to form two isomeric ethanol adducts. These adducts are formed by ethoxy group addition to the alkyne moiety. Further reactions can lead to the formation of various osmium clusters containing ethoxyvinylidene and ethoxyethyne ligands. [, ]

Q11: Can ethoxyethyne undergo cycloaddition reactions?

A11: Yes, ethoxyethyne participates in both [2+2] and [4+2] cycloaddition reactions. For example, it reacts with 1-acetyl-2-oxo-1H-indolin-3-ylideneacetophenones to form pyrano[2,3-b]indoles through a [4+2] cycloaddition and 3-propenylideneindolin-2-ones through a [2+2] cycloaddition followed by ring opening. [, ]

Q12: What are the products of photochemical reactions involving ethoxyethyne?

A12: Photochemical reactions of aromatic ketones with ethoxyethyne primarily yield alkyl 3,3-diarylacrylates via a [2+2] cycloaddition pathway. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)